molecular formula C11H13N3OS B8143522 3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine

3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B8143522
M. Wt: 235.31 g/mol
InChI Key: PZFGREVHPAWBDP-UHFFFAOYSA-N
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Description

3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine is a heterocyclic compound that features a thiophene ring, an oxadiazole ring, and a piperidine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of these rings in its structure suggests that it may exhibit a variety of biological activities and chemical reactivity.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The oxadiazole ring is known to interact with acetylcholine receptors, which could explain some of its pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine is unique due to the combination of its three distinct rings, which confer a range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-piperidin-3-yl-5-thiophen-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-2-8(6-12-4-1)10-13-14-11(15-10)9-3-5-16-7-9/h3,5,7-8,12H,1-2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFGREVHPAWBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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